(S)-2-(3-Fluorophenyl)pyrrolidine
CAS No.: 920274-04-0
Cat. No.: VC2355264
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 920274-04-0 |
---|---|
Molecular Formula | C10H12FN |
Molecular Weight | 165.21 g/mol |
IUPAC Name | (2S)-2-(3-fluorophenyl)pyrrolidine |
Standard InChI | InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 |
Standard InChI Key | OADZVVBVXBBMPW-JTQLQIEISA-N |
Isomeric SMILES | C1C[C@H](NC1)C2=CC(=CC=C2)F |
SMILES | C1CC(NC1)C2=CC(=CC=C2)F |
Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)F |
Introduction
Physical and Chemical Properties
(S)-2-(3-Fluorophenyl)pyrrolidine possesses distinct physical and chemical properties that determine its behavior in both laboratory settings and biological environments. The compound has a molecular formula of C10H12FN with a molecular weight of 165.21 g/mol . Its physical characteristics include a boiling point of 232.3°C at 760 mmHg, indicating relatively high thermal stability, and a flash point of 94.3°C, which is important information for handling and safety considerations . The density of the compound is approximately 1.078 g/cm³, which is consistent with similar aromatic heterocyclic compounds .
The hydrochloride salt form of this compound, (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride, differs in its molecular formula (C10H13ClFN) and has a higher molecular weight of 201.67 g/mol due to the addition of HCl . This salt form typically exhibits different solubility characteristics compared to the free base, generally with enhanced water solubility that can be advantageous for certain experimental and pharmaceutical applications.
Table 1. Physical and Chemical Properties of (S)-2-(3-Fluorophenyl)pyrrolidine and its Hydrochloride Salt
Property | (S)-2-(3-Fluorophenyl)pyrrolidine | (S)-2-(3-Fluorophenyl)pyrrolidine HCl |
---|---|---|
Molecular Formula | C₁₀H₁₂FN | C₁₀H₁₃ClFN |
Molecular Weight | 165.21 g/mol | 201.67 g/mol |
CAS Number | 920274-04-0 | 1360442-16-5 |
Boiling Point | 232.3°C at 760 mmHg | Not reported |
Flash Point | 94.3°C | Not reported |
Density | 1.078 g/cm³ | Not reported |
From a chemical perspective, the reactivity of (S)-2-(3-Fluorophenyl)pyrrolidine is influenced by both the pyrrolidine nitrogen and the fluorinated aromatic ring. The secondary amine of the pyrrolidine ring provides a site for nucleophilic reactions, salt formation, and potential hydrogen bonding interactions. The fluorine substituent on the phenyl ring modifies the electronic distribution across the aromatic system, potentially affecting its interaction with biological targets and its participation in chemical reactions. These properties collectively contribute to the compound's utility in pharmaceutical research and organic synthesis applications.
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